Harrisonin

Description

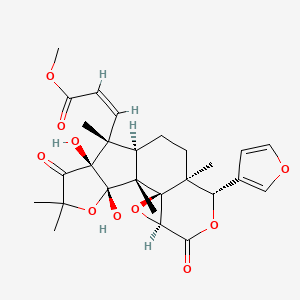

Harrisonin is a limonoid compound isolated from the root bark of the Ethiopian shrub Harrisonia abyssinica Oliv. (Simaroubaceae) . It is structurally characterized by an unusual α-hydroxy-α’-hemiketal group, which may arise naturally or during extraction processes . This compound exhibits diverse bioactivities, including:

- Insect antifeedant activity: Effective against larvae of Spodoptera exempta (African armyworm), Maruca vitrata (bean pod borer), and Eldana saccharina (African sugarcane borer) at concentrations as low as 20 ppm .

- Cytotoxicity: Demonstrates a 50% inhibitory concentration (IC₅₀) of 2.2 µg/mL in KB (human oral carcinoma) cell assays .

- Antimicrobial activity: Active against Bacillus subtilis at 5 µg/mL .

Its isolation involves cold methanol extraction followed by chromatographic purification, yielding approximately 70 mg of crystalline material from 650 g of root bark . Spectroscopic analyses (IR, UV, NMR) confirm its structural uniqueness among limonoids, particularly its differentiation from obacunone, a related compound from the same plant .

Properties

Molecular Formula |

C27H32O10 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

methyl (Z)-3-[(1R,2R,4S,7S,8S,11R,12R,13R,17S)-7-(furan-3-yl)-13,17-dihydroxy-1,8,12,15,15-pentamethyl-5,14-dioxo-3,6,16-trioxapentacyclo[9.6.0.02,4.02,8.013,17]heptadecan-12-yl]prop-2-enoate |

InChI |

InChI=1S/C27H32O10/c1-21(2)20(30)25(31)22(3,11-8-16(28)33-6)15-7-10-23(4)17(14-9-12-34-13-14)35-19(29)18-26(23,36-18)24(15,5)27(25,32)37-21/h8-9,11-13,15,17-18,31-32H,7,10H2,1-6H3/b11-8-/t15-,17+,18-,22-,23+,24-,25+,26-,27+/m1/s1 |

InChI Key |

DYNIRWNERRSOEV-HPGFDZHLSA-N |

SMILES |

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@]4(C(=O)C(O[C@]4([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)O)(C)/C=C\C(=O)OC |

Canonical SMILES |

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C |

Synonyms |

harrisonin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Harrisonin belongs to the limonoid class, which includes triterpenoid derivatives with insecticidal, antifeedant, and growth-regulating properties. Below is a detailed comparison with structurally or functionally related limonoids:

Table 1: Structural and Functional Comparison of this compound with Key Limonoids

Key Findings

Larvicidal Potency :

- Calodendrolide and pyroangolensolide exhibit superior larvicidal activity against Aedes aegypti larvae compared to this compound, with LC₅₀ values of 13.2 µM and 16.6 µM , respectively, versus 28.1 µM for this compound .

- This compound’s lower efficacy may stem from its complex α-hydroxy-α’-hemiketal structure, which contrasts with the simpler scaffolds of calodendrolide and pyroangolensolide .

Structural-Activity Relationships: Simpler Structures Enhance Bioactivity: Pyroangolensolide, a reduced derivative of calodendrolide, retains high toxicity despite structural simplification, suggesting that certain functional groups (e.g., ketones) are critical for larvicidal activity . Hemiketal Group in this compound: This group differentiates this compound from obacunone and may contribute to its unique antifeedant and cytotoxic properties .

Antifeedant and Ecological Roles: this compound and obacunone show overlapping antifeedant effects against Spodoptera exempta, but this compound’s additional cytotoxicity makes it a dual-action agent . Both compounds stimulate Striga hermonthica seed germination (up to 98%), indicating ecological roles in plant-plant interactions .

Physicochemical Properties: Log P Values: this compound (Log P = 2.72) is more lipophilic than calodendrolide (2.03) but less so than pyroangolensolide (2.92).

Research Implications and Gaps

- Structural Optimization : Simplifying this compound’s hemiketal group could enhance its larvicidal potency while retaining antifeedant activity.

- Synergistic Formulations : Combining this compound with calodendrolide or pyroangolensolide may improve efficacy against resistant insect populations.

- Unresolved Questions : The natural occurrence of this compound’s hemiketal group requires further isotopic labeling studies to confirm its biosynthetic origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.